molecular formula C19H19FN4O2 B11189047 2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one CAS No. 774562-85-5

2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one

Cat. No.: B11189047
CAS No.: 774562-85-5
M. Wt: 354.4 g/mol
InChI Key: UWJSHNXLMLDXFZ-FBHDLOMBSA-N
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Description

2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydrazone linkage, and a cyclohexenone moiety, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. This is followed by the formation of the hydrazone linkage and the final cyclization to form the cyclohexenone ring. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

774562-85-5

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C19H19FN4O2/c1-11-7-12(2)23-19(22-11)24-21-10-16-17(25)8-14(9-18(16)26)13-3-5-15(20)6-4-13/h3-7,10,14,25H,8-9H2,1-2H3,(H,22,23,24)/b21-10-

InChI Key

UWJSHNXLMLDXFZ-FBHDLOMBSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C\C2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C

Origin of Product

United States

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